ethyl 1-bromo-4-methylidenecyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-bromo-4-methylidenecyclohexane-1-carboxylate is an organic compound with a unique structure that includes a bromine atom, a methylidene group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-bromo-4-methylidenecyclohexane-1-carboxylate typically involves the bromination of 4-methylidenecyclohexane-1-carboxylate. This can be achieved through the reaction of 4-methylidenecyclohexane-1-carboxylate with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-bromo-4-methylidenecyclohexane-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as a hydroxide ion, resulting in the formation of ethyl 4-methylidenecyclohexane-1-carboxylate.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, such as ethyl 4-methylidenecyclohexene-1-carboxylate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Elimination Reactions: Reagents such as potassium tert-butoxide in a non-polar solvent like tetrahydrofuran can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products
Nucleophilic Substitution: Ethyl 4-methylidenecyclohexane-1-carboxylate.
Elimination Reactions: Ethyl 4-methylidenecyclohexene-1-carboxylate.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 1-bromo-4-methylidenecyclohexane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-bromo-4-methylidenecyclohexane-1-carboxylate involves its interaction with various molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, while the methylidene group can undergo addition reactions. The ethyl ester functional group can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids.
Comparison with Similar Compounds
Ethyl 1-bromo-4-methylidenecyclohexane-1-carboxylate can be compared with similar compounds such as:
Ethyl 4-methylidenecyclohexane-1-carboxylate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 1-bromo-4-methylcyclohexane-1-carboxylate: Lacks the methylidene group, resulting in different reactivity and applications.
Ethyl 1-bromo-4-methylidenecyclohexene-1-carboxylate:
This compound stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in various chemical processes.
Properties
CAS No. |
2763778-99-8 |
---|---|
Molecular Formula |
C10H15BrO2 |
Molecular Weight |
247.1 |
Purity |
80 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.